
DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, commonly known as DSPA, is a phosphatidic acid derivative. Phosphatidic acids are a class of phospholipids that play a crucial role in cellular signaling and membrane biophysics. DSPA is characterized by its two stearic acid chains attached to a glycerol backbone, which is further linked to a phosphate group. This compound is often used in biochemical and biophysical research due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt typically involves the esterification of stearic acid with glycerol, followed by phosphorylation. The general steps are as follows:
Esterification: Stearic acid reacts with glycerol in the presence of a catalyst to form distearoyl glycerol.
Phosphorylation: The distearoyl glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to form distearoyl phosphatidic acid.
Neutralization: The resulting phosphatidic acid is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods
Industrial production of DSPA involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: for esterification and phosphorylation to ensure consistent reaction conditions.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Quality control: measures to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in DSPA can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycerol phosphate.
Oxidation: The stearic acid chains can undergo oxidation to form stearic acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alcohols or amines can be used to substitute the phosphate group under controlled conditions.
Major Products Formed
Hydrolysis: Stearic acid and glycerol phosphate.
Oxidation: Stearic acid derivatives such as stearic aldehyde or stearic acid.
Substitution: Various phosphatidic acid derivatives depending on the substituent used.
Scientific Research Applications
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:
Molecular Targets: DSPA targets proteins such as mammalian target of rapamycin (mTOR) and phospholipase D (PLD), which are involved in cell growth, proliferation, and survival.
Pathways Involved: It participates in the mTOR signaling pathway, influencing processes such as autophagy, protein synthesis, and lipid metabolism.
Comparison with Similar Compounds
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt can be compared with other phosphatidic acids such as:
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA): Similar in structure but contains oleic acid chains instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA): Contains palmitic acid chains, differing in the length and saturation of the fatty acid chains.
Uniqueness
Fatty Acid Composition: The presence of stearic acid chains in DSPA provides unique biophysical properties, such as higher melting points and distinct phase behavior in lipid bilayers.
Biological Activity: DSPA’s specific interactions with signaling proteins and its role in cellular processes make it a valuable tool in research.
Properties
Molecular Formula |
C39H75Na2O8P |
|---|---|
Molecular Weight |
749.0 g/mol |
IUPAC Name |
disodium;2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2 |
InChI Key |
XPMKJIKGYGROQR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)

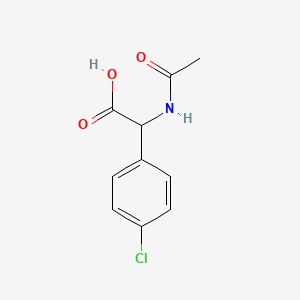
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
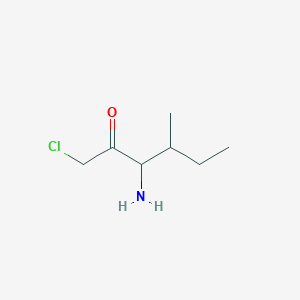
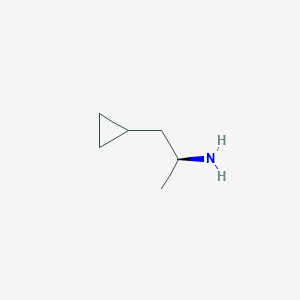
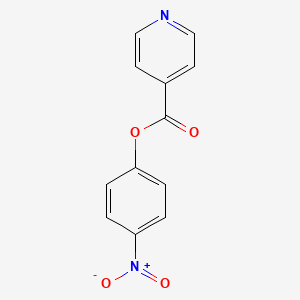
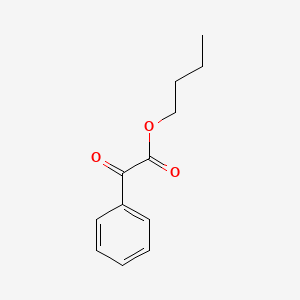
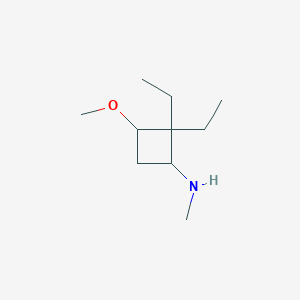
![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)



